Arachidonic acid-d11 is a deuterated form of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid found ubiquitously in mammalian cell membranes. [] The "d11" designation signifies that 11 hydrogen atoms in the arachidonic acid molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes arachidonic acid-d11 a valuable tool for tracing the metabolic fate of arachidonic acid in various biological systems. []
Arachidonic Acid-d11 is synthesized from natural sources or can be produced through chemical synthesis. It belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids. Eicosanoids are crucial in various physiological processes, including inflammation and immunity.
The synthesis of Arachidonic Acid-d11 typically involves several steps:
For example, one method involves the use of lithium hydroxide in tetrahydrofuran to facilitate the reaction under an inert atmosphere, followed by purification steps to isolate the desired product .
Arachidonic Acid-d11 has a molecular formula of with a molecular weight of approximately 315.535 g/mol. The structure features four double bonds (cis configuration) and a long hydrocarbon chain characteristic of polyunsaturated fatty acids.
The presence of deuterium atoms enhances its stability and allows for precise tracking during mass spectrometric analysis .
Arachidonic Acid-d11 participates in various biochemical reactions similar to its non-deuterated counterpart. It can undergo:
These reactions are crucial for understanding inflammatory responses and other physiological processes .
The mechanism of action for Arachidonic Acid-d11 involves its conversion into various bioactive lipids that modulate inflammation and cellular signaling pathways. Upon release from membrane phospholipids, it can be enzymatically converted into:
The use of deuterated forms allows researchers to trace these metabolites accurately in biological systems using techniques such as liquid chromatography coupled with mass spectrometry .
Arachidonic Acid-d11 exhibits specific physical properties:
Chemical analyses indicate that it is hygroscopic but does not undergo significant degradation under standard laboratory conditions .
Arachidonic Acid-d11 serves multiple scientific purposes:
Arachidonic acid-d11 (AA-d11) is a deuterium-labeled analog of the ω-6 polyunsaturated fatty acid arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid). This stable isotope tracer contains eleven deuterium atoms strategically positioned at terminal methyl groups and adjacent aliphatic chains (typically at positions 16,16,17,17,18,18,19,19,20,20,20), preserving the bioactive cis-double bond configuration (5Z,8Z,11Z,14Z) while enabling precise metabolic tracking [3] [5] [7]. The molecular structure confers identical biochemical reactivity to native arachidonic acid (AA) while providing distinct mass spectrometry signatures essential for advanced lipidomics research.
Native arachidonic acid (AA) serves as a fundamental structural and signaling component in mammalian biology. As the second most abundant ω-6 polyunsaturated fatty acid in humans, AA constitutes 7-25% of phospholipid fatty acids in cellular membranes—notably in phosphatidylethanolamine, phosphatidylcholine, and phosphatidylinositides—where it governs membrane fluidity and microdomain organization [2] [4] [9]. The four cis-double bonds induce a pronounced "hairpin" molecular configuration that disrupts lipid packing, enhancing membrane flexibility and selective permeability [2] [9]. This structural role is particularly critical in neural tissues, where AA represents ~20% of fatty acid content in the brain, and in skeletal muscle phospholipids (10-20% of total fatty acids) [4] [9].
Beyond its structural contributions, AA functions as a central metabolic hub for lipid mediators. It is liberated from membrane phospholipids through receptor-activated phospholipase A2 (PLA2) hydrolysis, generating a free pool that serves as substrate for three major enzymatic pathways [4] [9]:
AA also directly modulates ion channel function through electrostatic interactions and membrane remodeling. It activates large-conductance Ca2+-dependent K+ (BK) channels and voltage-gated proton (Hv) channels while suppressing ATP-sensitive K+ channels and transient receptor potential (TRP) channels via carboxylate-group interactions with voltage-sensor domains [2] [9]. These dual structural and signaling roles establish AA as a critical regulator of neuronal excitability, vascular tone, immune responses, and renal function.
Table 1: Key Physiological Functions of Native Arachidonic Acid
Domain | Function | Mechanism |
---|---|---|
Membrane Dynamics | Modulates fluidity & permeability | cis-double bonds disrupt lipid packing; incorporated into sn-2 phospholipid position |
Ion Channel Regulation | Activates BK channels, Hv channels; inhibits Kv4 channels, ATP-sensitive K+ channels | Electrostatic interactions with voltage-sensor domains (S4 helices) |
Metabolic Precursor | Substrate for eicosanoid biosynthesis | Enzymatic conversion via COX (prostaglandins), LOX (leukotrienes), CYP450 (EETs) |
Signal Transduction | Regulates PKC isoforms, PLC-γ/δ | Secondary messenger in GPCR pathways; modulates enzyme membrane association |
Deuterated lipids like AA-d11 overcome fundamental limitations in tracing fatty acid metabolism. The kinetic isotope effect from C-D bonds (vs. C-H) minimally alters reaction rates (<10% for non-rate-limiting steps) while providing sufficient mass shift for discrimination via mass spectrometry [3] [5] [8]. This enables:
The terminal methyl-group deuteration in AA-d11 minimizes isotopic interference with reaction centers (carboxyl group and double bonds), preserving enzymatic processing fidelity. This contrasts with partial deuteration patterns that may alter desaturase/elongase activities [3] [8]. When combined with LC-MS/MS, AA-d11 serves as an ideal internal standard for absolute quantification in lipidomics workflows, compensating for extraction losses, ionization suppression, and chromatographic variability.
Table 2: Analytical Advantages of AA-d11 Over Alternative Tracers
Parameter | AA-d11 | Radiolabeled (³H/¹⁴C) AA | Fluorescent AA Analogs |
---|---|---|---|
Detection Method | LC-MS/MS (SRM) | Scintillation counting | Fluorescence microscopy |
Sensitivity | Sub-picomolar | Nanomolar | Micromolar |
Spatial Resolution | Indirect (tissue extraction) | Poor | Single-cell |
Metabolic Interference | Minimal (kinetic isotope effect) | None | Significant (bulky fluorophore) |
Safety Profile | Non-hazardous | Radiation hazards | Variable |
The development of AA-d11 parallels advances in mass spectrometry and lipid biochemistry. Following Percival Hartley's initial isolation of AA from animal tissues in 1909 and the elucidation of its 5,8,11,14 double-bond configuration by 1940 [1], deuterated analogs emerged in the 1980s as essential tools for resolving AA's complex metabolism. Early synthesis employed catalytic deuteration or organic routes from deuterated precursors, yielding mixtures with variable deuteration patterns [8]. Contemporary AA-d11 is synthesized via stereocontrolled partial hydrogenation of 5,8,11,14-eicosatetraynoic acid with deuterium gas, ensuring >98% isotopic purity and positional specificity [3] [5].
Research applications demonstrate AA-d11's versatility:
Recent innovations employ AA-d11 in imaging mass spectrometry (e.g., MALDI-FTICR) to map spatial distributions of AA metabolites in renal and neural tissues, revealing compartmentalized eicosanoid biosynthesis in podocyte foot processes and synaptic terminals.
Table 3: Key Research Applications of AA-d11
Study Type | Application | Key Finding |
---|---|---|
Phospholipid Dynamics | FAB-MS/MS of ionophore-stimulated mast cells [8] | LTB4 isotopic enrichment matched free AA pool, not membrane phospholipids |
Podocyte Pathobiology | LC-MS/MS quantification in glomerular cells [9] | Disrupted re-esterification contributes to proteinuria in nephrotic syndrome |
Platelet Activation | SRM analysis of thromboxane B2-d4 from deuterated precursors | >90% of TXB2 derives from newly mobilized AA, not pre-formed pools |
Neuronal Signaling | NanoDESI-MS imaging of brain slices | Subsynaptic AA pools show compartmentalized conversion to 12-HETE |
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